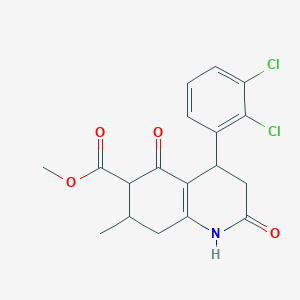

methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-6-quinolinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of complex organic molecules with potential relevance in pharmaceutical applications. Its synthesis and characterization involve multiple steps and analyses to understand its structure and properties fully.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step reactions, starting from readily available substrates. For example, Bänziger et al. (2000) describe a large-scale synthesis of a racemic quinoline derivative, starting from 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, followed by several reaction steps including hydrogenation and esterification to achieve the target molecule (Bänziger, J. Cercus, and Wolfgang Stampfer, 2000).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using X-ray crystallography and other spectroscopic methods. De Souza et al. (2015) determined the crystal structures of isomeric quinolines, revealing the importance of cage-type and π-π dimeric motifs in their supramolecular arrangements (De Souza et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including halogenation, alkylation, and cyclization, to introduce different functional groups or to modify their molecular structure. Li (2015) demonstrated a visible-light-induced radical bromination of a quinoline derivative, showing the chemical reactivity and potential for structural modification of these compounds (Li, 2015).

Aplicaciones Científicas De Investigación

Practical and Large-Scale Synthesis

Markus Bänziger and colleagues (2000) discussed the efficient synthesis of a structurally related compound, showcasing its importance as an intermediate for pharmaceutically active compounds. This study highlights a method feasible for large-scale manufacturing, starting from affordable and available materials, showcasing the compound's significance in pharmaceutical development (Bänziger et al., 2000).

Antimalarial Activity

Research by K. Görlitzer et al. (2006) examined derivatives for antimalarial activity, showing the potential of structurally related quinoline derivatives in combating malaria. This work demonstrates the compound's relevance in developing treatments against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Görlitzer et al., 2006).

Antituberculosis Agents

Andrés Jaso and associates (2005) synthesized and evaluated quinoxaline-2-carboxylate 1,4-dioxide derivatives, including compounds with structural similarities, for antituberculosis activity. Their findings underscore the importance of substituents on the quinoxaline nucleus and the carboxylate group for antimycobacterial efficacy (Jaso et al., 2005).

Cocrystals of Diastereoisomers

A study by A. Linden et al. (2006) on the cocrystallization of diastereoisomers of related 1,4-dihydropyridine derivatives provides insights into the structural aspects and potential modulatory properties of calcium channels. This research contributes to understanding the molecular arrangements and interactions within crystals of similar compounds (Linden et al., 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO4/c1-8-6-12-15(17(23)14(8)18(24)25-2)10(7-13(22)21-12)9-4-3-5-11(19)16(9)20/h3-5,8,10,14H,6-7H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIQZFCTUFXIAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(CC(=O)N2)C3=C(C(=CC=C3)Cl)Cl)C(=O)C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)

![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)

![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)